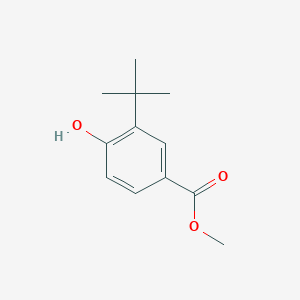

Methyl 3-tert-butyl-4-hydroxybenzoate

Descripción

Contextualization within Hindered Phenolic Antioxidant Chemistry

A crucial area of application for certain substituted hydroxybenzoate esters is within the chemistry of hindered phenolic antioxidants. vinatiorganics.com Hindered phenols are primary antioxidants that function by scavenging radical intermediates, particularly peroxy radicals, which are involved in oxidative degradation processes. amfine.com This action is vital for protecting materials like polymers and plastics from damage caused by heat, light, and oxygen. partinchem.comphantomplastics.com

The defining characteristic of these antioxidants is the presence of bulky alkyl groups, such as tert-butyl groups, positioned adjacent (in the ortho position) to the phenolic hydroxyl (-OH) group. vinatiorganics.com This steric hindrance is key to their function; it makes the hydroxyl group less reactive with other molecules but allows it to effectively donate a hydrogen atom to neutralize highly reactive free radicals. vinatiorganics.comvinatiorganics.com The resulting phenoxyl radical is stabilized by the bulky substituents, preventing it from initiating further degradation reactions. This mechanism effectively terminates the chain reactions responsible for the aging and deterioration of materials. nih.gov

Research Significance of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate in Materials Science

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a specific and significant example of a hindered phenolic antioxidant. It is widely used as an important auxiliary agent in the processing of polymer materials, including plastics, rubbers, and fibers. google.com Its primary role is to prevent oxidative degradation during high-temperature processing and to extend the service life of the final products.

The compound's effectiveness stems from the two bulky tert-butyl groups that flank the hydroxyl group, providing substantial steric hindrance. This structural feature enhances the stability of the phenoxyl radical formed during its antioxidant action, making it a highly efficient radical scavenger. Research in materials science has focused on its application as a primary stabilizer and its ability to maintain the mechanical and aesthetic properties of polymers by preventing discoloration and changes in melt viscosity. amfine.com

Furthermore, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate serves as a model compound for investigating the structure-activity relationships of hindered phenolic antioxidants. Studies have explored optimizing its synthesis, often through the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol (B129727), to achieve high purity and yield for industrial applications. google.com

Properties of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate

| Property | Value |

|---|---|

| CAS Number | 2511-22-0 |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| Appearance | White to cream or yellow crystals/powder |

| Melting Point | 161.5-167.5 °C |

| IUPAC Name | methyl 3,5-di-tert-butyl-4-hydroxybenzoate |

Data sourced from multiple references. nih.govscbt.comthermofisher.com

Historical Overview of Research on Hindered Phenols

The scientific pursuit of synthetic antioxidants began in the mid-20th century, driven by the industrial need to prevent oxidative degradation in a wide range of products. One of the earliest and most well-known hindered phenolic antioxidants is butylated hydroxytoluene (BHT), which was patented in 1947. The success of BHT spurred further research into the synthesis and application of other hindered phenolic compounds.

This research evolved to create antioxidants with improved characteristics, such as higher molecular weight to reduce volatility and better compatibility with various materials. phantomplastics.com The development of compounds like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate reflects efforts to create specialized antioxidants with enhanced solubility and performance profiles. Over the years, the focus has been on understanding the relationship between the chemical structure of these compounds and their antioxidant efficiency. For instance, it was found that combinations of hindered phenols with secondary antioxidants like phosphites or thioesters often result in synergistic performance, providing more comprehensive stabilization for polymers. amfine.com This ongoing research continues to refine antioxidant technologies to meet the demands of advanced materials and applications. stabilization-technologies.com

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-tert-butyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGVVWMIXUBORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527804 | |

| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39778-63-7 | |

| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3,5 Di Tert Butyl 4 Hydroxybenzoate

Esterification of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid with Methanol (B129727)

The most prevalent and industrially viable method for the synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is the direct esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid using methanol. google.com This reaction is typically carried out as a reflux process where methanol serves as both a reactant and the solvent.

Catalytic Systems for Esterification (e.g., Sodium Methoxide (B1231860), p-Toluenesulfonic Acid)

The efficiency of the esterification process is highly dependent on the choice of catalyst. Both acidic and basic catalysts have been effectively employed. Commonly used catalysts include p-toluenesulfonic acid, an organic acid, and sodium methoxide, an inorganic base. google.com The selection of the catalyst can influence the reaction rate and the final yield of the product. The amount of catalyst used typically ranges from 2% to 15% of the mass of the 3,5-di-tert-butyl-4-hydroxybenzoic acid. google.com

Optimization of Reaction Parameters: Temperature, Stoichiometry, and Reaction Duration

To maximize the yield and purity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, optimization of reaction parameters is crucial. Key parameters include the reaction temperature, the molar ratio of reactants, and the duration of the reaction.

The reaction is generally conducted at a reflux temperature of 60-80°C. google.com Methanol is used in excess to drive the equilibrium towards the formation of the ester. The molar ratio of 3,5-di-tert-butyl-4-hydroxybenzoic acid to methanol can vary significantly, from 1.0:2.0 to 1.0:15.0. google.com The reaction is typically run for a duration of 8 to 14 hours. google.com To further enhance the reaction's progress, a technique involving the periodic removal of the water-methanol mixture from the reaction system, followed by the addition of fresh methanol, can be employed. google.com

Interactive Data Table: Optimized Reaction Parameters for Esterification

| Parameter | Optimized Range | Notes |

| Temperature | 60-80 °C | Reflux conditions are typically maintained. |

| Molar Ratio (Acid:Methanol) | 1.0:2.0 to 1.0:15.0 | A significant excess of methanol is used. |

| Catalyst Loading | 2% to 15% (by weight of acid) | Applies to catalysts like sodium methoxide or p-toluenesulfonic acid. |

| Reaction Duration | 8-14 hours | The reaction time is monitored for completion. |

Advanced Product Isolation and Purification Techniques

Following the completion of the reaction, a systematic approach is taken to isolate and purify the desired product. The initial step involves the evaporation of the excess methanol. google.com The resulting solid is then subjected to a series of washing steps. First, it is washed with a saturated solution of sodium carbonate or sodium bicarbonate to neutralize any remaining acidic catalyst and unreacted carboxylic acid. google.com This is followed by washing with distilled water until the product is neutral. google.com The purified solid is then collected by vacuum filtration and subsequently dried. google.com A final vacuum drying step at a temperature of 30-60°C can be employed to obtain the pure Methyl 3,5-di-tert-butyl-4-hydroxybenzoate compound. google.com This process can yield a product with a melting point in the range of 164.9–165.2°C. google.com

Novel Synthetic Routes and Precursor Transformations

While the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid is the standard method, research has explored alternative synthetic strategies, including the use of different starting materials.

Alkylation Reactions of 2,6-Di-tert-butylphenol (B90309) with Methyl Acrylate (B77674)

The alkylation of 2,6-di-tert-butylphenol with methyl acrylate has been investigated as a potential synthetic route. However, this reaction, often carried out under basic conditions with promoters like dimethyl sulfoxide, leads to the formation of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. lp.edu.uaresearchgate.netscispace.comnih.gov This compound has a different chemical structure from Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and is therefore not a direct synthetic pathway to the target molecule.

Exploration of Alternative Starting Materials and Reagents

The synthesis of the precursor, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is a critical step. This is often achieved through the Kolbe-Schmitt reaction, where an alkali metal salt of 2,6-di-tert-butylphenol is reacted with carbon dioxide. researchgate.net Basic alkali metal compounds such as sodium hydroxide (B78521) or sodium methoxide are used to form the phenolate (B1203915) salt. researchgate.net

An alternative, though lower-yielding, approach to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate has been reported. This method involves the direct reaction of 2,6-di-tert-butylphenol with carbon dioxide and methanol in the presence of boron trifluoride as a catalyst and oxolane as a solvent. google.com However, the reported yield for this one-pot synthesis is only around 10%. google.com

Interactive Data Table: Comparison of Synthetic Precursors

| Starting Material | Reagents | Product | Reported Yield |

| 3,5-Di-tert-butyl-4-hydroxybenzoic Acid | Methanol, Acid/Base Catalyst | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | High |

| 2,6-Di-tert-butylphenol | Carbon Dioxide, Methanol, Boron Trifluoride, Oxolane | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | ~10% |

| 2,6-Di-tert-butylphenol | Methyl Acrylate, Base | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Not the target compound |

Implementation of Green Chemistry Principles in Synthesis

The synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate can be achieved through methods that align with the principles of green chemistry by utilizing safer solvents and mild reaction conditions. google.com One such method involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol. google.com In this process, methanol serves as both a reactant and the reaction solvent, which simplifies the procedure and reduces the use of hazardous substances. google.com The reaction is catalyzed by either sodium methoxide or p-toluenesulfonic acid and is conducted under reflux at temperatures ranging from 60-80°C for 8-14 hours. google.com This approach is noted for its simple technique, mild conditions, and the absence of toxic solvents, making it an environmentally beneficial and cost-effective process. google.com The yield of this method is reported to be high, with the resulting product having high purity. google.com

| Parameter | Condition |

| Reactants | 3,5-di-tert-butyl-4-hydroxybenzoic acid, Methanol |

| Solvent | Methanol |

| Catalyst | Sodium methoxide or p-toluenesulfonic acid |

| Temperature | 60-80°C |

| Reaction Time | 8-14 hours |

| Post-treatment | Evaporation of solvent, washing with sodium carbonate or bicarbonate solution, and drying. google.com |

This synthetic route offers a significant improvement over older methods that resulted in low yields. google.com

Derivatization Strategies for Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate Scaffolds

The structure of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, featuring a reactive phenolic hydroxyl group and an ester moiety, allows for a variety of derivatization strategies. These modifications can be used to alter the molecule's physical and chemical properties, leading to new applications in materials science and organic synthesis.

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is sterically hindered by the two adjacent tert-butyl groups. This steric hindrance influences its reactivity but does not prevent it from participating in chemical reactions. Modifications at this site are crucial for creating derivatives with altered antioxidant capabilities or for linking the molecule to other scaffolds. Common reactions for phenolic hydroxyl groups include etherification and esterification. For instance, the synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene involves the reaction of the related 2,6-di-tert-butylphenol, indicating that the hydroxyl group can be involved in condensation reactions. researchgate.net

Transformations Involving the Ester Moiety

The methyl ester group of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is susceptible to various transformations, providing a route to a range of derivatives. These reactions include:

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid, under acidic or basic conditions. hmdb.ca

Transesterification: Reaction with other alcohols in the presence of a catalyst can produce different esters, which can modify properties such as solubility and volatility.

Amidation: The ester can react with amines to form the corresponding amides. A similar transformation has been demonstrated with methyl gallate, which reacts with hydrazine (B178648) monohydrate to yield 3,4,5-trihydroxybenzohydrazide. ekb.eg This suggests that Methyl 3,5-di-tert-butyl-4-hydroxybenzoate could be converted to its corresponding hydrazide derivative.

Reduction: The ester group can be reduced to a primary alcohol, yielding 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

These transformations allow for the introduction of new functional groups, enabling the creation of a diverse library of compounds based on the Methyl 3,5-di-tert-butyl-4-hydroxybenzoate scaffold.

Synthesis of Polymeric and Macromolecular Derivatives

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate can be used as a building block in the synthesis of polymers and macromolecules. Its rigid structure and functional groups make it a candidate for creating materials with specific properties. For example, it has been mentioned as a component in the synthesis of high-molecular-weight liquid crystal materials. google.com The hindered phenolic structure is a well-known antioxidant motif. google.comnih.gov Incorporating this moiety into a polymer backbone or as a pendant group can impart oxidative stability to the resulting material. The derivatization of the hydroxyl or ester group can provide reactive sites for polymerization reactions.

Incorporation into Complex Organic Architectures

The Methyl 3,5-di-tert-butyl-4-hydroxybenzoate framework can be incorporated into larger, more complex organic molecules. An example of this is the synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, which is built from 2,6-di-tert-butylphenol, a closely related precursor. researchgate.net This synthesis demonstrates how the sterically hindered phenolic unit can be used to create large, well-defined molecular architectures. researchgate.net Such complex molecules are of interest for their potential applications in host-guest chemistry, molecular recognition, and materials science.

Mechanistic Investigations of Chemical Reactivity of Methyl 3,5 Di Tert Butyl 4 Hydroxybenzoate

Antioxidant Mechanisms in Non-Biological Systems

The primary role of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate as an antioxidant is to function as a radical scavenger, effectively terminating the chain reactions that lead to the oxidative degradation of materials. nih.govnih.gov This activity is centered on the reactivity of the phenolic hydroxyl group.

Radical Scavenging Pathways: Hydrogen Atom Transfer and Electron Transfer

Hindered phenolic antioxidants primarily operate through a Hydrogen Atom Transfer (HAT) mechanism. researchgate.net In this pathway, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), neutralizing it and thus breaking the propagation cycle of oxidation. nih.gov This process generates a stable phenoxyl radical from the antioxidant molecule. Theoretical studies on structurally similar phenols confirm that HAT is the most favored reaction mechanism for scavenging radicals like the hydroperoxyl radical (HOO•) in non-polar media. researchgate.net

The reaction can be summarized as: Ar-OH + R• → Ar-O• + RH

Here, Ar-OH represents the Methyl 3,5-di-tert-butyl-4-hydroxybenzoate molecule and R• is a reactive free radical. The resulting phenoxyl radical (Ar-O•) is significantly less reactive than the initial radical, effectively halting the degradation chain.

Kinetics of Oxidative Degradation Inhibition

The efficiency of a chain-breaking antioxidant can be quantified by its inhibition rate constant (k_inh). While specific kinetic data for the radical scavenging activity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is not extensively detailed in the available literature, the kinetics of structurally analogous compounds have been studied. These studies provide insight into the expected reactivity. For instance, the inhibition rate constants for Butylated Hydroxytoluene (BHT) and its metabolites have been determined by monitoring the polymerization of methyl methacrylate (B99206) (MMA). nih.gov

The data shows that compounds with the 3,5-di-tert-butyl-4-hydroxyphenyl moiety are effective radical scavengers. nih.gov The k_inh values for metabolites like 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO) are significantly higher than that of the parent compound BHT, indicating potent antioxidant activity. nih.gov

Table 1: Inhibition Rate Constants (k_inh) of Structurally Related Phenolic Antioxidants

| Compound | Initiator | k_inh (x 10⁴ M⁻¹s⁻¹) |

|---|---|---|

| Butylated Hydroxytoluene (BHT) | AIBN | 0.1 - 0.2 |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) | AIBN | 0.4 - 1.7 |

| 3,5-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadiene-1-one (BHT-OOH) | AIBN | 0.7 - 1.9 |

Data sourced from Fujisawa et al., 2004. nih.gov The study monitored the polymerization of methyl methacrylate (MMA) initiated by 2,2'-azobis(isobutyronitrile) (AIBN) at 70°C.

Catalytic Activity and Coordination Chemistry

Beyond its role as an antioxidant, the structure of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate allows its corresponding anion to participate in coordination chemistry, acting as a ligand for metal ions.

Ligand Properties of 3,5-Di-tert-butyl-4-hydroxybenzoate Anion

When the carboxylic acid precursor, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is deprotonated, it forms the 3,5-di-tert-butyl-4-hydroxybenzoate anion. This anion can function as a carboxylate ligand in coordination complexes. Research has shown that this anion can act as a bridging ligand, coordinating to two different metal centers simultaneously. researchgate.net In this mode, the two oxygen atoms of the carboxylate group bridge the metal ions, a common feature for carboxylate ligands in coordination chemistry. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The ligating ability of the 3,5-di-tert-butyl-4-hydroxybenzoate anion has been demonstrated through the synthesis and characterization of metal complexes. A novel binuclear nickel(II) complex, [Ni₂(O₂CR)₄(2,3-lut)₂] (where R is the 3,5-di-tert-butyl-4-hydroxyphenyl group and 2,3-lut is 2,3-lutidine), has been synthesized. researchgate.net This complex features four bridging carboxylate ligands derived from 4-hydroxy-3,5-di(tert-butyl)benzoic acid. researchgate.net

The structure and coordination were confirmed using various analytical techniques. researchgate.net Infrared (IR) spectroscopy is particularly useful for characterizing the coordination mode of carboxylate ligands. The difference (Δν) between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate group provides insight into its binding. For the synthesized nickel(II) complex, the Δν value is typical for a bridging coordination mode. researchgate.net

Table 2: Infrared Spectroscopy Data for Nickel(II) Complex with 3,5-Di-tert-butyl-4-hydroxybenzoate Ligands

| Complex | ν_as(COO⁻) (cm⁻¹) | ν_s(COO⁻) (cm⁻¹) | Δν (ν_as - ν_s) (cm⁻¹) |

|---|---|---|---|

| [Ni₂(hbzo)₄(2,3-lut)₂] | 1618 | 1392 | 226 |

Data sourced from Nikolaevskii et al., 2016. researchgate.net hbzo represents the 3,5-di-tert-butyl-4-hydroxybenzoate anion.

Magnetic measurements of this binuclear complex revealed antiferromagnetic interactions between the two nickel(II) centers. researchgate.net

Investigation of Catalytic Applications of Derived Complexes

Complexes derived from methyl 3,5-di-tert-butyl-4-hydroxybenzoate and its parent acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid, have been investigated for their potential catalytic applications, primarily leveraging the redox-active nature of the sterically hindered phenolic ligand. Research in this area has explored the synthesis, structure, and magnetic properties of transition metal complexes, with a focus on how the ligand framework can influence the catalytic activity of the metal center.

Binuclear paddle-wheel complexes of cobalt(II) and zinc(II) with 3,5-di-tert-butyl-4-hydroxybenzoate bridges have been synthesized and characterized. mdpi.com These studies indicate that the bulky tert-butyl groups on the carboxylate ligands play a crucial role in shielding the paramagnetic metal centers. mdpi.com While the primary focus of this research was on the magnetic properties of these complexes, the redox-active character of the ligand was noted. mdpi.com It has been previously shown that 3,5-di-tert-butyl-4-hydroxybenzoic acid can undergo catalytically promoted oxidation in the presence of cobalt(II) and nickel(II) salts, leading to the formation of 2,6-di-tert-butylhydroquinone, followed by decarboxylation and recombination to a diquinone. mdpi.com This inherent reactivity of the ligand suggests that its metal complexes could be effective catalysts for oxidation reactions.

Further studies on binuclear nickel(II) complexes with 3,5-di-tert-butyl-4-hydroxybenzoate anions and 2,3-lutidine (B1584814) have also been conducted. researchgate.net These investigations focused on the synthesis, structure, and magnetic properties of the complexes. The research highlighted how the sterically demanding nature of the ligands influences the geometry of the metal carboxylate core. researchgate.net While specific catalytic applications of these particular nickel complexes were not detailed, the synthesis of such complexes is a critical first step in exploring their potential as catalysts. The ability to form stable complexes with transition metals is a key prerequisite for their use in catalysis.

The general principle behind the catalytic potential of these derived complexes lies in the synergistic interplay between the metal ion and the redox-active ligand. The hindered phenol (B47542) moiety can participate in electron transfer processes, potentially facilitating catalytic cycles. The metal center, in turn, can coordinate with substrates and activate them for transformation. The specific catalytic applications would depend on the choice of the transition metal, the coordination geometry of the complex, and the reaction conditions.

Table 1: Investigated Transition Metal Complexes of 3,5-Di-tert-butyl-4-hydroxybenzoate and Their Potential Catalytic Relevance

| Metal Ion | Complex Type | Investigated Properties | Potential Catalytic Application | Reference |

| Cobalt(II) | Binuclear Paddle-Wheel | Synthesis, Structure, Magnetic Properties, Redox Activity of Ligand | Oxidation Reactions | mdpi.com |

| Zinc(II) | Binuclear Paddle-Wheel | Synthesis, Structure | Control in Catalytic Studies | mdpi.com |

| Nickel(II) | Binuclear with Lutidine | Synthesis, Structure, Magnetic Properties | Oxidation Reactions | researchgate.net |

Photochemical Reactivity and Pathways

The photochemical reactivity of methyl 3,5-di-tert-butyl-4-hydroxybenzoate, as a member of the sterically hindered phenolic antioxidant class, is of interest due to its widespread use in stabilizing materials against degradation. partinchem.com While direct and detailed mechanistic studies on the photodegradation of this specific compound are limited in the available literature, the general pathways can be inferred from studies on similar hindered phenolic antioxidants.

Hindered phenolic antioxidants function as radical scavengers to inhibit oxidative degradation initiated by factors such as heat and light. partinchem.comvinatiorganics.com The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical, which in turn generates a stable phenoxyl radical. partinchem.com This phenoxyl radical is stabilized by the bulky tert-butyl groups at the ortho positions, which prevent it from initiating further detrimental reactions. vinatiorganics.com

Under UV irradiation, hindered phenolic antioxidants can undergo transformation. stabilization-technologies.com The energy from UV light can lead to the homolytic cleavage of the phenolic O-H bond, generating a phenoxyl radical and a hydrogen atom. These reactive species can then participate in a variety of secondary reactions. The degradation of other hindered phenolic antioxidants, such as Irganox 1010, has been shown to produce compounds like 2,4-di-tert-butylphenol. researchgate.net This suggests that a potential photochemical pathway for methyl 3,5-di-tert-butyl-4-hydroxybenzoate could involve the loss of the methyl carboxylate group and subsequent reactions of the aromatic ring.

The general photochemical degradation of phenolic compounds often proceeds through the formation of hydroxylated intermediates and quinone-type structures. The UV spectra of degradation products of antioxidants related to butylated hydroxytoluene (BHT), a structurally similar compound, show the formation of species such as BHT-quinone. researchgate.net It is plausible that the photodegradation of methyl 3,5-di-tert-butyl-4-hydroxybenzoate could lead to the formation of corresponding quinone derivatives.

Table 2: Postulated Photochemical Reaction Intermediates and Products of Hindered Phenolic Antioxidants

| Reactant | Proposed Intermediate/Product | Mechanistic Step | Reference |

| Hindered Phenolic Antioxidant | Phenoxyl Radical | Hydrogen Atom Abstraction | partinchem.com |

| Irganox 1010 (related antioxidant) | 2,4-Di-tert-butylphenol | Side-chain cleavage and rearrangement | researchgate.net |

| Butylated Hydroxytoluene (BHT) | BHT-quinone | Oxidation of the aromatic ring | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for Methyl 3-tert-butyl-4-hydroxybenzoate would provide definitive information on its atomic arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The electron-donating effects of the hydroxyl (-OH) and tert-butyl groups, and the electron-withdrawing nature of the methyl ester (-COOCH₃) group, will influence the chemical shifts of the aromatic protons.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at position 5 (H-5) is expected to be the most shielded due to the ortho-hydroxyl group and meta-tert-butyl group, appearing furthest upfield. The proton at position 2 (H-2), being ortho to the electron-withdrawing ester group, would be the most deshielded and appear furthest downfield. The proton at position 6 (H-6) would have an intermediate chemical shift.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] would appear as a sharp singlet, typically in the range of 1.3-1.5 ppm.

Methyl Ester Protons: The three protons of the methyl group (-OCH₃) of the ester will also produce a distinct singlet, expected around 3.8-3.9 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| Ar-H (H-5) | ~6.9 | Doublet | 1H |

| Ar-H (H-6) | ~7.7 | Doublet of Doublets | 1H |

| Ar-H (H-2) | ~7.8 | Doublet | 1H |

| -OH | Variable | Broad Singlet | 1H |

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the largest chemical shift, typically appearing in the 165-175 ppm region.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the hydroxyl group (C-4) and the one attached to the tert-butyl group (C-3) will be significantly shifted downfield. The carbon attached to the ester group (C-1) will also be downfield.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 35 ppm, while the three equivalent methyl carbons will be found further upfield, around 30 ppm.

Methyl Ester Carbon: The carbon of the ester's methyl group (-OCH₃) is expected around 52 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~30.0 |

| -C(CH₃)₃ | ~35.0 |

| -OCH₃ | ~52.0 |

| C-1 | ~123.0 |

| C-5 | ~117.0 |

| C-6 | ~128.0 |

| C-2 | ~130.0 |

| C-3 | ~138.0 |

| C-4 | ~158.0 |

| C=O | ~167.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, it would show correlations between the aromatic protons H-5 and H-6, and between H-6 and H-2, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by correlating the ¹H signals of H-2, H-5, H-6, the tert-butyl methyls, and the ester methyl to their corresponding carbon signals in the ¹³C spectrum.

The tert-butyl protons showing a correlation to C-2, C-3, and C-4.

The methyl ester protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The aromatic proton H-2 showing correlations to the carbonyl carbon (C=O) and C-6.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.

For a quantitative analysis of this compound, a specific, well-resolved signal free from overlap would be chosen, such as the sharp singlet from the nine tert-butyl protons. A known amount of an internal standard (a compound with a known concentration and a signal that does not overlap with the analyte's signals) would be added to a precisely weighed sample. By comparing the integral of the analyte's signal to the integral of the internal standard's signal, the absolute quantity or purity of the this compound can be calculated with high accuracy and precision.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.

The FT-IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the FT-IR spectrum, typically in the region of 3500-3200 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the tert-butyl and methyl ester groups would be observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl stretching vibration is expected around 1700-1680 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring and potential hydrogen bonding.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two C-O stretching bands are anticipated: one for the ester C(=O)-O bond and another for the Ar-O bond, typically found in the 1300-1100 cm⁻¹ region.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |

| Phenolic -OH | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong |

| Ester C=O | C=O Stretch | 1700 - 1680 | Very Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Ester/Phenol (B47542) C-O | C-O Stretch | 1300 - 1100 | Strong |

The presence of both a hydrogen bond donor (the phenolic -OH group) and acceptors (the ester carbonyl oxygen and the hydroxyl oxygen) allows for the formation of hydrogen bonding networks.

Intramolecular Hydrogen Bonding: It is possible for an intramolecular hydrogen bond to form between the phenolic hydroxyl group at C-4 and the adjacent ester's carbonyl oxygen at C-1, although this would require some conformational arrangement. The presence of the bulky tert-butyl group at C-3 might sterically influence this possibility. If present, this would typically cause a red-shift (a shift to lower wavenumber) and broadening of the O-H stretching band in the FT-IR spectrum, even in dilute, non-polar solutions.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. Molecules can form dimers or larger aggregates where the hydroxyl group of one molecule bonds with the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule. This intermolecular interaction is the primary reason for the significant broadening of the O-H stretching band observed in the condensed phase FT-IR spectrum. The position and shape of the C=O stretching band can also be affected, often shifting to a slightly lower frequency upon involvement in hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic structure of molecules. For this compound, this method provides insights into the electron transitions between molecular orbitals, which are influenced by the aromatic ring and its substituents.

Electronic Absorption Properties and Transition Assignments

While specific experimental UV-Vis absorption maxima for this compound are not extensively documented in publicly available literature, the electronic absorption properties can be inferred from its structural components. The molecule consists of a benzene ring chromophore substituted with a hydroxyl group (-OH), a tert-butyl group (-C(CH₃)₃), and a methyl ester group (-COOCH₃). These substituents influence the energy levels of the π-electron system.

The primary electronic transitions expected for this compound are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of aromatic systems and are typically responsible for strong absorption bands in the UV region. For substituted phenols and benzoates, these transitions usually occur at shorter wavelengths.

n → π Transitions:* These "forbidden" transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the hydroxyl and carbonyl groups, to an antibonding π* orbital of the aromatic ring. These transitions are generally of much lower intensity and occur at longer wavelengths compared to π → π* transitions.

The presence of the hydroxyl group (an auxochrome) and the ester group can cause a bathochromic shift (shift to longer wavelengths) of the primary absorption bands of the benzene ring.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Originating Orbital | Destination Orbital | Expected Intensity |

|---|---|---|---|

| π → π* | Bonding π (Aromatic Ring) | Antibonding π* (Aromatic Ring/Carbonyl) | High |

Solvatochromic Studies and Environmental Effects on Spectra

Solvatochromism describes the shift in the position of a compound's absorption bands in response to a change in solvent polarity. wikipedia.org Specific solvatochromic studies on this compound are not readily found, but the expected behavior can be predicted based on its structure.

The compound possesses a polar hydroxyl group capable of acting as a hydrogen bond donor and a polar carbonyl group which can act as a hydrogen bond acceptor. The interaction of these groups with solvent molecules of varying polarities will alter the energy gap between the ground and excited states.

In non-polar solvents: The absorption spectrum is considered the baseline, with minimal solute-solvent interactions.

In polar aprotic solvents (e.g., acetone): These solvents can stabilize the ground and excited states differently through dipole-dipole interactions, potentially leading to shifts in the absorption maxima.

In polar protic solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the hydroxyl and ester groups. Hydrogen bonding to the phenolic oxygen can cause a bathochromic (red) shift for the π → π* transition. Conversely, hydrogen bonding to the carbonyl oxygen can lead to a hypsochromic (blue) shift for the n → π* transition, as the solvent stabilizes the non-bonding electrons in the ground state. wikipedia.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

Fragmentation Pathways and Molecular Ion Analysis

While an experimental mass spectrum for this compound (molar mass: 208.25 g/mol ) is not widely published, a theoretical fragmentation pathway can be proposed based on the principles of mass spectrometry for aromatic esters. libretexts.org

Upon electron ionization, the molecule would form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 208. The subsequent fragmentation would likely proceed through several key pathways:

Loss of a Methyl Radical: A common fragmentation for tert-butyl groups is the cleavage of a C-C bond to lose a methyl radical (•CH₃, 15 Da), leading to a stable tertiary carbocation. This would produce a fragment ion at m/z 193 . [C₁₂H₁₆O₃]⁺• → [C₁₁H₁₃O₃]⁺ + •CH₃

Loss of a Methoxy (B1213986) Radical: Cleavage of the ester C-O bond can result in the loss of a methoxy radical (•OCH₃, 31 Da), yielding an acylium ion. This would produce a fragment at m/z 177 . [C₁₂H₁₆O₃]⁺• → [C₁₁H₁₃O₂]⁺ + •OCH₃

Alpha-Cleavage of the Ester: The loss of the entire methyl carboxylate group is also possible.

Table 2: Proposed Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺• | (Molecular Ion) |

| 193 | [M - CH₃]⁺ | •CH₃ (15 Da) |

Applications in Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the separation, identification, and quantification of semi-volatile compounds like this compound, making it highly suitable for purity assessment and analysis in complex mixtures. rjstonline.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS generates a unique mass spectrum for each separated component.

For purity assessment, a sample of this compound would be analyzed by GC-MS. The resulting chromatogram should ideally show a single major peak corresponding to the compound. Any additional peaks would indicate the presence of impurities, which can be identified by their respective mass spectra and retention times. The relative area of each peak can be used to estimate the purity of the sample.

In mixture analysis, such as in environmental or consumer product samples, GC-MS can be used to detect and quantify the compound. By comparing the retention time and mass spectrum of a peak in the sample to that of a known standard, a confident identification can be made. researchgate.netlcms.cz

Computational Chemistry and Theoretical Modeling of Methyl 3,5 Di Tert Butyl 4 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for the quantum chemical study of phenolic compounds due to its favorable balance between computational cost and accuracy. For a molecule like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, DFT calculations can elucidate its fundamental chemical characteristics. These calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p), which provides a robust level of theory for geometry optimization and electronic property prediction. nih.govasianpubs.org

The initial step in computational analysis involves the optimization of the molecule's geometry to find its lowest energy conformation. For Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, this process involves determining the most stable arrangement of its constituent atoms, including the orientation of the two tert-butyl groups, the hydroxyl group, and the methyl ester group relative to the benzene (B151609) ring. DFT calculations predict key bond lengths, bond angles, and dihedral angles. nih.gov The planarity of the benzene ring and the steric hindrance imposed by the bulky tert-butyl groups are critical factors influencing the final geometry. The electronic structure analysis provides insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity. The bulky tert-butyl groups, being electron-donating, increase the electron density on the aromatic ring, which in turn influences the properties of the phenolic hydroxyl group.

Table 1: Predicted Geometrical Parameters for Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | O-H (phenolic) | 0.965 Å |

| C-O (phenolic) | 1.368 Å | |

| C=O (ester) | 1.215 Å | |

| C-O (ester) | 1.355 Å | |

| Bond Angle | C-O-H (phenolic) | 109.5° |

| O=C-O (ester) | 124.0° | |

| Dihedral Angle | C-C-C-O (ester) | ~180° |

Note: These are typical expected values based on DFT calculations of similar phenolic compounds.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For an antioxidant like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, the HOMO is of particular interest as its energy level (EHOMO) relates to the molecule's ability to donate an electron. nih.gov The HOMO is typically localized on the phenolic ring and the oxygen atom of the hydroxyl group, indicating this is the most probable site for electron donation and radical scavenging activity. researchgate.netresearchgate.net

The energy of the LUMO (ELUMO) relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov For phenolic antioxidants, a relatively small HOMO-LUMO gap is often associated with higher antioxidant efficacy.

Table 2: Calculated Frontier Molecular Orbital Energies for Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: Values are representative for phenolic compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.comarxiv.org By calculating the harmonic vibrational frequencies of the optimized geometry of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a theoretical vibrational spectrum can be generated. nih.gov This theoretical spectrum is invaluable for assigning the vibrational modes of experimentally obtained spectra.

Key vibrational modes for this molecule include the O-H stretching of the phenolic group, the C=O stretching of the ester, the C-H stretching of the aromatic ring and tert-butyl groups, and various ring deformation modes. mdpi.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and the neglect of environmental effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For instance, experimental IR data for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate shows characteristic peaks at 3577 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch). google.com

Table 3: Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) google.com | Calculated Frequency (B3LYP/6-311++G(d,p)) | Scaled Frequency |

| O-H Stretch (phenolic) | 3577 | ~3750 | ~3600 |

| C-H Stretch (aromatic) | Not specified | ~3100 | ~3000 |

| C-H Stretch (aliphatic) | 2959, 2911, 2873 | ~3050-2950 | ~2950-2850 |

| C=O Stretch (ester) | 1700 | ~1760 | ~1705 |

| C-O Stretch (ester) | 1238 | ~1280 | ~1240 |

Note: Calculated frequencies are approximate values typical for this class of molecule and are presented alongside a hypothetical scaled value for comparison.

DFT calculations can also predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (δ). researchgate.netnih.gov These predictions are highly valuable for assigning complex NMR spectra and confirming molecular structures. nsf.govnih.gov The accuracy of predicted ¹H and ¹³C chemical shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net Experimental ¹H NMR data for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate shows signals at approximately 1.46 ppm (18H, tert-butyl), 3.88 ppm (3H, methyl ester), 5.67 ppm (1H, phenolic OH), and 7.90 ppm (2H, aromatic). google.com

Time-dependent DFT (TD-DFT) is employed to predict electronic excitation energies and, consequently, UV-Vis absorption spectra. bhu.ac.in The calculations can identify the primary electronic transitions, such as π → π* transitions within the aromatic system, which are responsible for the molecule's UV absorption profile.

Table 4: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental δ (ppm) google.com | Predicted δ (ppm) (GIAO-DFT) |

| -C(CH₃)₃ | 1.46 | 1.4 - 1.5 |

| -OCH₃ | 3.88 | 3.8 - 3.9 |

| -OH | 5.67 | 5.5 - 6.0 |

| Ar-H | 7.90 | 7.8 - 8.0 |

Note: Predicted values represent the typical accuracy achievable with modern DFT methods.

Ab Initio and Post-Hartree-Fock Methods

While DFT is a workhorse for many computational studies, ab initio and post-Hartree-Fock methods offer higher levels of theory that can provide more accurate electronic properties, albeit at a significantly greater computational expense. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations concerning electron correlation. nih.govresearchgate.net

For a molecule like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, high-level ab initio calculations can be used to obtain benchmark values for properties that are sensitive to electron correlation effects. These include ionization potentials, electron affinities, and bond dissociation enthalpies (BDEs), which are critical parameters for evaluating antioxidant activity. scielo.org.zarsc.org For example, the O-H bond dissociation enthalpy is a key thermochemical parameter that quantifies the ease of hydrogen atom donation to a free radical. Ab initio methods can provide a more reliable prediction of this value compared to standard DFT functionals. researchgate.net Such calculations have been applied to study the reaction mechanisms of related enzymes like p-hydroxybenzoate hydroxylase, demonstrating their utility in complex chemical systems. figshare.comwur.nl

Investigations of Magnetic Properties in Derived Complexes

Computational chemistry provides powerful tools to investigate the intricate magnetic properties of metal complexes derived from ligands like 3,5-di-tert-butyl-4-hydroxybenzoate. A notable example is the study of a binuclear "paddle-wheel" complex, [Co₂(bhbz)₄(EtOH)₂]·4EtOH, where 'bhbz' represents the deprotonated form of 3,5-di-tert-butyl-4-hydroxybenzoic acid. researchgate.netresearchgate.net Such research is pivotal in the quest for designing single-molecule magnets (SMMs), which have potential applications in high-density data storage and quantum computing.

Theoretical investigations, particularly those employing Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the electronic structure and magnetic behavior of these complexes. For the aforementioned cobalt(II) paddle-wheel complex, DFT calculations have been employed to understand the magnetic exchange interactions between the two cobalt centers. researchgate.net These calculations indicated strong antiferromagnetic coupling between the Co(II) ions within the binuclear structure. researchgate.net

To further probe the magnetic characteristics of the individual cobalt ions, a technique known as magnetic dilution was utilized, both experimentally and computationally. researchgate.net This involves synthesizing an isostructural complex where most of the paramagnetic Co(II) ions are replaced by diamagnetic Zn(II) ions, resulting in a magnetically diluted sample, [Zn₁.₉₃Co₀.₀₇(bhbz)₄(EtOH)₂]·4EtOH. researchgate.net In this scenario, the remaining cobalt(II) ion can be treated as an isolated magnetic center. researchgate.net

Ab initio calculations, specifically CASSCF/NEVPT2 methods, were then performed on this magnetically diluted system to determine the parameters of magnetic anisotropy, such as the zero-field splitting (ZFS) parameter (D). researchgate.net The results of these calculations revealed a positive D value, indicating that the ground state possesses a spin of ±1/2. researchgate.net The calculated energies of the d-orbitals help to explain the origin of this magnetic anisotropy. researchgate.net The combination of experimental measurements and high-level computational analysis provides a detailed picture of the magnetic properties at the molecular level. researchgate.net

| Parameter | Value | Method |

|---|---|---|

| Co-Co Exchange Interaction | Strong Antiferromagnetic | DFT |

| Zero-Field Splitting (D) | Positive | Ab initio (CASSCF/NEVPT2) |

| Ground State Spin | ±1/2 | Ab initio (CASSCF/NEVPT2) |

| Relaxation Mechanism | Raman Process | Experimental (AC Susceptibility) |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While specific molecular dynamics (MD) simulation studies focusing exclusively on methyl 3,5-di-tert-butyl-4-hydroxybenzoate are not extensively documented in the reviewed literature, the application of MD simulations to related hindered phenol (B47542) compounds provides a framework for understanding the potential insights such studies could offer. MD simulations are a powerful computational method for investigating the dynamic behavior of molecules, including conformational changes and intermolecular interactions, at an atomic level. rsc.org

For hindered phenols and their derivatives, MD simulations can be employed to explore several key aspects:

Conformational Analysis: The bulky tert-butyl groups adjacent to the hydroxyl group in methyl 3,5-di-tert-butyl-4-hydroxybenzoate impose significant steric hindrance. MD simulations can map the potential energy surface associated with the rotation of these groups and the ester moiety, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions: In condensed phases, molecules of methyl 3,5-di-tert-butyl-4-hydroxybenzoate will interact with each other and with solvent molecules. MD simulations can model these interactions, including hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces. For instance, studies on hindered phenol AO-60 in nitrile-butadiene rubber have used MD to investigate hydrogen bonding and binding energies to assess compatibility and performance. rsc.org Such simulations could reveal tendencies for aggregation or specific packing motifs in the solid state or in solution.

Solvation Effects: The behavior of methyl 3,5-di-tert-butyl-4-hydroxybenzoate in different solvents can be investigated by simulating the molecule in explicit solvent environments. This can provide insights into its solubility and the structure of the solvation shell, which are important for its application as an antioxidant in various media.

By applying force fields optimized for organic molecules, MD simulations can predict macroscopic properties based on the microscopic behavior of ensembles of molecules, offering a bridge between molecular structure and material performance.

Advanced Applications in Material Science and Chemical Engineering

Polymer Stabilization and Degradation Prevention

Hindered phenolic antioxidants are crucial additives in the polymer industry for preventing degradation and extending the service life of plastic materials.

Mechanisms of Polymer Oxidation Inhibition

Though specific studies on Methyl 3-tert-butyl-4-hydroxybenzoate are limited, the general mechanism for hindered phenolic antioxidants involves acting as radical scavengers. The process of polymer oxidation is a chain reaction initiated by the formation of free radicals on the polymer backbone due to heat, UV light, or mechanical stress. These radicals react with oxygen to form peroxy radicals, which then propagate the degradation process.

A hindered phenolic antioxidant like this compound would theoretically inhibit this process by donating the hydrogen atom from its hydroxyl group to the peroxy radicals. This action neutralizes the radicals and terminates the chain reaction. The resulting antioxidant radical is stabilized by the electron-donating tert-butyl group, preventing it from initiating new degradation chains.

| Step | Description | Theoretical Role of this compound |

| Initiation | Formation of free radicals on the polymer chain. | Intercepts initial radicals. |

| Propagation | Reaction of polymer radicals with oxygen to form peroxy radicals. | Donates a hydrogen atom to peroxy radicals, terminating the chain reaction. |

| Termination | Neutralization of free radicals. | Forms a stable, non-reactive radical, preventing further degradation. |

Integration into Polymer Matrices and Composites

For effective stabilization, an antioxidant must be well-dispersed within the polymer matrix. The compatibility of this compound with various polymers would depend on its polarity and molecular weight. It could be incorporated into polymers such as polyolefins (polyethylene, polypropylene), styrenics, and engineering plastics during the melt processing stage.

Methods of integration include:

Melt Blending: The antioxidant is mixed with the polymer pellets before or during extrusion.

Solution Blending: The polymer and antioxidant are dissolved in a common solvent, which is then evaporated.

Masterbatching: A concentrated blend of the antioxidant in a polymer carrier is prepared and then mixed with the bulk polymer.

The effectiveness of its integration would be determined by its solubility in the polymer melt and its ability to remain dispersed without blooming (migrating to the surface) over time.

Impact on Long-Term Material Performance and Durability

The primary impact of a successful integration of this compound into a polymer would be the enhancement of its long-term performance and durability. By inhibiting oxidative degradation, the compound would help to preserve the material's:

Mechanical Properties: Maintaining tensile strength, elongation, and impact resistance.

Physical Appearance: Preventing discoloration, yellowing, and surface cracking.

Chemical Resistance: Preserving the polymer's integrity when exposed to various chemical environments.

The long-term effectiveness would be influenced by the antioxidant's volatility and its resistance to leaching from the polymer matrix.

Development of Novel Functional Materials

Beyond stabilization, functionalized phenolic compounds can be used to create new materials with enhanced properties.

Role in High-Efficiency Composite Antioxidant Formulations

Synergistic effects are often observed when different types of antioxidants are used together. This compound, as a primary antioxidant (radical scavenger), could potentially be combined with secondary antioxidants (hydroperoxide decomposers), such as phosphites or thioesters.

This combination would create a more robust antioxidant system. While this compound would scavenge free radicals, the secondary antioxidant would decompose hydroperoxides, which are unstable intermediates that can break down to form more radicals.

| Antioxidant Type | Function | Potential Synergist with this compound |

| Primary (Radical Scavenger) | Terminates radical chain reactions. | This compound |

| Secondary (Hydroperoxide Decomposer) | Prevents the formation of new radicals. | Phosphites, Thioesters |

Application in Specialized Polymer Monomers

The chemical structure of this compound includes a reactive hydroxyl group and a benzoate (B1203000) ester, which could potentially be modified to create a functional monomer. This monomer could then be polymerized or copolymerized to create polymers with built-in antioxidant functionality.

This approach offers the advantage of permanently locking the antioxidant into the polymer backbone, preventing its migration or loss over time. This would lead to materials with superior long-term stability. The synthesis of such a monomer would likely involve chemical modification of the hydroxyl or ester group to introduce a polymerizable moiety, such as a vinyl or acrylic group.

Potential in Liquid Crystal Material Synthesis (related compound)

While this compound is not extensively documented as a direct component in liquid crystal (LC) synthesis, its structural analogues, particularly derivatives of 4-hydroxybenzoic acid, are fundamental building blocks for mesogenic compounds. The molecular geometry and polarity offered by the substituted benzene (B151609) ring are conducive to forming the ordered, fluid phases characteristic of liquid crystals. nih.govresearchgate.net

Research into related compounds demonstrates this potential. For instance, the closely related compound, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is identified as an intermediate in the synthesis of high-performance liquid crystal materials, intended to enhance the serviceability of LCD products. google.com The presence of bulky tert-butyl groups on the aromatic core can influence the molecular packing and, consequently, the mesomorphic properties. Studies on other 3- and 4-n-alkanoyloxy benzoic acids show that such structures can form smectic mesophases, which are crucial for many display applications. nih.gov The thermal stability and specific phase behavior (e.g., nematic, smectic) of these materials are highly dependent on the nature and position of the substituents on the benzoic acid core. nih.govresearchgate.net The incorporation of such substituted benzoic acid derivatives allows for the fine-tuning of properties like dipole moments and polarizability, which are critical for the electro-optic performance of liquid crystal displays. researchgate.net

Optimization of Industrial Production Processes

The industrial production of this compound typically involves two primary stages: the selective alkylation of a p-hydroxybenzoic acid precursor, followed by the esterification of the resulting carboxylic acid. Optimizing this process on an industrial scale requires careful consideration of reaction conditions, catalyst selection, and process control to maximize yield, purity, and cost-effectiveness.

Scale-Up Considerations and Process Control

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges, primarily centered on the initial alkylation step. A common method for introducing an alkyl group to an aromatic ring is the Friedel-Crafts alkylation. mt.com

Friedel-Crafts Alkylation Stage: This reaction involves treating a p-hydroxybenzoic acid derivative with a tert-butylating agent (like tert-butyl chloride or isobutylene) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). mt.com Key scale-up and control parameters include:

Thermal Management: The reaction is highly exothermic, and efficient heat removal is critical to prevent side reactions and ensure safety. Industrial reactors must have advanced cooling systems.

Catalyst Handling: Lewis acid catalysts are sensitive to moisture and require handling in controlled, inert atmospheres.

Reaction Selectivity: The process must be controlled to favor mono-alkylation at the desired position (ortho to the hydroxyl group) and prevent polyalkylation, where multiple tert-butyl groups are added to the ring. youtube.com

Process Type: Continuous flow processes, potentially using microreactors, are often preferred over batch processes for better control over reaction parameters and improved safety. google.com

Esterification Stage: The second stage, converting 3-tert-butyl-4-hydroxybenzoic acid to its methyl ester, is typically a Fischer esterification. Based on processes for similar compounds, key control parameters include:

Temperature and Time: The reaction is often carried out at reflux temperatures (e.g., 60-80 °C) for an extended period (e.g., 8-14 hours) to drive the equilibrium towards the product. google.com

Byproduct Removal: Water is a byproduct of the reaction. In some industrial setups, water is removed as it forms (e.g., by evaporation) to shift the equilibrium and increase the conversion rate. google.com

The table below summarizes key process control parameters for the industrial synthesis.

| Process Stage | Parameter | Control Considerations | Typical Values/Conditions |

| Alkylation | Temperature | Prevent overheating and side reactions. | Dependent on specific reagents; requires robust cooling. |

| Catalyst | Maintain activity; prevent degradation. | Strong Lewis acids (e.g., AlCl₃, FeCl₃). mt.com | |

| Reactant Ratio | Control selectivity; avoid polyalkylation. youtube.com | Precise stoichiometric control is crucial. | |

| Esterification | Temperature | Control reaction rate and equilibrium. | 60-80 °C (Reflux). google.com |

| Reaction Time | Ensure reaction completion. | 8-14 hours. google.com | |

| Solvent/Reagent | Methanol (B129727) acts as both solvent and reactant. | Use of excess methanol to drive the reaction. google.com |

Efficiency and Purity Improvements in Industrial Synthesis

Improving the efficiency and purity of industrially produced this compound involves optimizing both the synthesis and purification steps.

Precursor Synthesis: The starting material, p-hydroxybenzoic acid, can be produced with high efficiency. For example, the Kolbe-Schmitt reaction, involving the carboxylation of potassium phenolate (B1203915) under pressure, can achieve yields as high as 83.6%. google.com

Alkylation Step: The primary challenge in Friedel-Crafts alkylation is preventing the formation of undesired isomers and poly-alkylated products. youtube.comyoutube.com Efficiency is improved by carefully selecting the catalyst and optimizing the reaction temperature and reactant stoichiometry to maximize the yield of the desired 3-tert-butyl isomer.

Esterification Step: The yield of the final esterification step can be maximized by using a large excess of methanol and a suitable acid catalyst, such as p-toluenesulfonic acid. google.com This pushes the reaction equilibrium towards the product side.

Purity Improvements: Achieving high purity is critical for applications in material science. Purification strategies are implemented after each major step.

Purification of the Intermediate Acid: After alkylation, the 3-tert-butyl-4-hydroxybenzoic acid intermediate must be purified. A patented method for the related 3,5-di-tert-butyl-4-hydroxybenzoic acid involves an acid-out operation where the product is precipitated from an aqueous solution of its alkali metal salt containing alkali metal bicarbonates (e.g., 1-7 wt%). This process is designed to yield a high-purity crystalline product. google.com

Purification of the Final Ester: After esterification, the crude this compound is purified. A common method involves evaporating the excess solvent (methanol), followed by a series of washes. For the related methyl 3,5-di-tert-butyl-4-hydroxybenzoate, the solid is washed with a saturated sodium carbonate or sodium bicarbonate solution to remove any unreacted acidic starting material, followed by washing with distilled water until neutral. google.com The final step is vacuum drying to obtain the pure product. google.com

The following table outlines strategies for improving synthesis outcomes.

| Objective | Strategy | Description | Source |

| Efficiency | High-Yield Precursor Synthesis | Use optimized Kolbe-Schmitt reaction for p-hydroxybenzoic acid production. | google.com |

| Controlled Alkylation | Optimize catalyst, temperature, and stoichiometry to minimize byproducts. | youtube.com | |

| Equilibrium Shift in Esterification | Use excess methanol and an effective catalyst like p-toluenesulfonic acid. | google.com | |

| Purity | Intermediate Acid Purification | Precipitate the acid from an aqueous salt solution containing bicarbonates. | google.com |

| Final Product Washing | Wash crude product with sodium carbonate/bicarbonate solution to remove acidic impurities. | google.com | |

| Final Drying | Use vacuum drying at a controlled temperature (e.g., 30-60 °C) to remove residual solvents. | google.com |

Environmental Chemistry and Degradation Pathways

Biotransformation and Microbial Degradation Studies

Biotransformation, the chemical modification of substances by living organisms, is a critical pathway for the environmental degradation of many organic pollutants. medcraveonline.com For Methyl 3-tert-butyl-4-hydroxybenzoate, microbial degradation is expected to be the principal mechanism of removal in soil, sediment, and wastewater treatment systems.

While specific microorganisms capable of degrading this compound have not been extensively documented, numerous studies have isolated and characterized microbes that can metabolize structurally related compounds, such as other alkylphenols and hydroxybenzoate esters (parabens).

It is highly probable that the microbial degradation of this compound occurs in a stepwise manner, initiated by enzymatic hydrolysis of the ester bond, followed by the breakdown of the resulting aromatic acid.

Ester Hydrolysis: Bacteria from genera such as Enterobacter and Pseudomonas have been shown to rapidly hydrolyze parabens via esterase enzymes. nih.gov

Alkylphenol Degradation: A diverse range of bacteria capable of degrading alkylphenols, including those with bulky tert-butyl groups, have been identified. For instance, strains of Sphingobium fuliginis have been isolated that can utilize 4-tert-butylphenol (B1678320) as a sole carbon and energy source. nih.gov Similarly, bacteria including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp. have demonstrated the ability to degrade 2,4-di-tert-butylphenol. semanticscholar.orgbohrium.com Hydrogenophaga sp. has been shown to degrade 3- and 4-hydroxybenzoate (B8730719). nih.gov

| Microorganism Genus/Species | Related Compound Degraded | Reference |

| Sphingobium fuliginis | 4-tert-Butylphenol | nih.gov |

| Lysinibacillus sp. | 2,4-Di-tert-butylphenol | semanticscholar.orgbohrium.com |

| Pandoraea sp. | 2,4-Di-tert-butylphenol | semanticscholar.orgbohrium.com |

| Enterobacter cloacae | Methylparaben, Propylparaben | nih.gov |

| Pseudomonas sp. | Phenolic compounds, Parabens | nih.govnih.gov |

| Hydrogenophaga sp. | 3-Hydroxybenzoate, 4-Hydroxybenzoate | nih.gov |

Biological wastewater treatment systems, particularly those employing bioreactors, are designed to harness and enhance the metabolic capabilities of microorganisms for pollutant removal. For phenolic wastewaters, several advanced bioreactor configurations have proven effective and could be applied to treat effluents containing this compound. nih.gov

Moving Bed Biofilm Reactors (MBBRs): These systems utilize plastic carriers that move freely within the reactor, providing a large surface area for the growth of specialized microbial biofilms. researchgate.net This high concentration of attached biomass is resilient to the toxic effects of phenolic compounds and can achieve high removal efficiencies. researchgate.net

Membrane Bioreactors (MBRs): MBRs combine a biological process with membrane filtration. nih.gov This technology allows for operation with a much higher concentration of microbial biomass compared to conventional systems and produces a high-quality, solids-free effluent. MBRs have been successfully used for treating phenolic wastewater from various industrial sources. nih.govfrontiersin.org

Sequencing Batch Reactors (SBRs): SBRs operate in a time-based sequence of fill, react, settle, and draw phases within a single tank. This operational flexibility allows for better control over the process and can be optimized for the degradation of inhibitory compounds like phenols. osti.gov

Immobilized Cell Bioreactors: Immobilizing whole microbial cells, for example in calcium alginate gels, can enhance degradation efficiency. researchgate.net This technique protects the cells from high substrate concentrations and prevents washout from the reactor, maintaining a stable and active microbial population. Studies on 2,6-di-tert-butylphenol (B90309) have shown that immobilized strains can achieve significantly higher degradation than free cells. researchgate.net

The complete microbial metabolic pathway for this compound can be proposed by combining the known pathways for its structural components: the paraben-like ester and the tert-butylated phenol (B47542).

Initial Hydrolysis: The first step is the enzymatic cleavage of the methyl ester bond by an esterase , yielding 3-tert-butyl-4-hydroxybenzoic acid and methanol (B129727) . nih.gov This is a common initial step in the degradation of various ester-containing xenobiotics.

Ring Hydroxylation: The resulting 3-tert-butyl-4-hydroxybenzoic acid is then attacked by a monooxygenase , typically a flavin-dependent hydroxylase. researchgate.net This enzyme introduces a second hydroxyl group onto the aromatic ring, a crucial activation step for subsequent ring cleavage. A likely product is a dihydroxybenzoic acid derivative, such as 3-tert-butyl-protocatechuic acid. This step is analogous to the well-studied conversion of 4-hydroxybenzoate to protocatechuate (3,4-dihydroxybenzoate). nih.govmdpi.com

Aromatic Ring Cleavage: The dihydroxylated intermediate is then processed by a dioxygenase , which cleaves the aromatic ring. Depending on the enzyme and the position of the hydroxyl groups, this can occur via an ortho- or meta-cleavage pathway, yielding aliphatic intermediates. mdpi.com

Funneling into Central Metabolism: The aliphatic products from the ring cleavage are further metabolized through a series of enzymatic reactions and are ultimately funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are used for cell growth and energy production.

The bulky tert-butyl group is expected to remain on the aromatic ring during the initial hydroxylation and cleavage steps, similar to the degradation pathway observed for 4-tert-butylphenol, which proceeds via 4-tert-butylcatechol. nih.gov

Environmental Fate Modeling and Assessment

Environmental fate modeling is a critical tool for predicting the distribution, persistence, and potential impact of chemicals in the environment. For this compound, in the absence of extensive empirical data, models such as the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), can provide valuable insights into its likely environmental behavior. These models utilize Quantitative Structure-Activity Relationships (QSARs) to estimate physicochemical properties and degradation rates based on the chemical's structure.

The assessment of this compound's environmental fate suggests that it will primarily partition to soil and water, with biodegradation being the main pathway for its removal from these compartments. Its low predicted vapor pressure indicates that volatilization from water and soil surfaces is not a significant process.

Predicted Physicochemical Properties and Environmental Fate Parameters

The following table presents predicted physicochemical properties and environmental fate parameters for this compound, derived from QSAR modeling and data from structurally analogous compounds. These values are essential inputs for environmental risk assessment models.

| Parameter | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Weight | 208.25 g/mol | Influences transport and partitioning. |

| LogKow (Octanol-Water Partition Coefficient) | 3.1 - 3.5 | Indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

| Water Solubility | Low to moderate | Affects its concentration in aquatic environments and its bioavailability. |

| Vapor Pressure | Very low | Suggests that the compound is not likely to be found in significant concentrations in the atmosphere. |

| Henry's Law Constant | Low | Indicates that volatilization from water is not a significant removal mechanism. |